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Compound of Interest

Compound Name: OL-135

Cat. No.: B1677196 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using OL-135 in in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is OL-135 and what is its primary mechanism of action?

OL-135 is a reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH

is the primary enzyme responsible for the degradation of the endogenous cannabinoid

anandamide (AEA).[3][4] By inhibiting FAAH, OL-135 increases the levels of anandamide in the

brain and peripheral tissues, thereby enhancing endocannabinoid signaling.[1][2] This

mechanism is thought to be responsible for its analgesic and anxiolytic effects.[2][5]

Q2: What are the common research applications for in vivo OL-135 studies?

In vivo studies involving OL-135 primarily focus on its potential therapeutic effects in models of:

Pain: Particularly in models of inflammatory and neuropathic pain, where it has been shown

to reverse mechanical allodynia.[1][2]

Anxiety and Fear: OL-135 has been investigated in models of anxiety and fear conditioning,

where it has been shown to disrupt the acquisition of contextual fear memories.[5][6][7]

Memory: Studies have explored its role in spatial memory tasks, suggesting it may

accelerate acquisition and extinction rates.[8]
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Q3: What are typical doses and routes of administration for OL-135 in rodents?

The dose and route of administration for OL-135 can vary depending on the animal model and

the specific research question. Intraperitoneal (i.p.) injection is the most commonly reported

route of administration.[1][2][5]

Animal Model Dosing Range (i.p.) Efficacy Reference

Rat (Pain) 6 - 20 mg/kg

ED50 between 6 and

9 mg/kg for reversal of

mechanical allodynia.

[1][2]

Rat (Fear) 5.6 - 10 mg/kg

Both doses disrupted

the acquisition of

contextual fear

conditioning.

[5][6]

Mouse (Pain) 100 mg/kg

Reduced mechanical

allodynia by 50% of

the maximum possible

efficacy.

[1]

Q4: How should I prepare OL-135 for in vivo administration?

A commonly used vehicle for OL-135 is a mixture of ethanol, Cremophor EL, and saline in a

1:1:18 ratio.[5] It is recommended to prepare the solution shortly before administration.[5]

Troubleshooting Guide
This guide addresses common problems that researchers may encounter during in vivo studies

with OL-135.

Problem 1: Lack of Efficacy or Inconsistent Results

Possible Cause 1: Suboptimal Dosing.

Troubleshooting: The dose-response relationship for OL-135 can be complex. While lower

doses (e.g., 2 and 6 mg/kg) may show some FAAH inhibition, significant increases in
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anandamide levels and behavioral effects are often observed at higher doses (e.g., 20

mg/kg).[1] It is crucial to perform a dose-response study to determine the optimal dose for

your specific model and endpoint.

Possible Cause 2: Ineffective FAAH Inhibition.

Troubleshooting: Confirm that OL-135 is effectively inhibiting FAAH in your model. This

can be assessed by measuring FAAH activity in brain or other relevant tissues ex vivo. A

significant protection of FAAH activity should be observed in the OL-135 treated group

compared to a vehicle control group when challenged with an irreversible FAAH inhibitor.

[1]

Possible Cause 3: Animal Model Specificity.

Troubleshooting: The analgesic effects of OL-135 are dependent on the presence of

FAAH. The compound is ineffective in FAAH knockout mice.[1] Ensure that your animal

model has a functional endocannabinoid system.

Possible Cause 4: Methodological Variables in Behavioral Assays.

Troubleshooting: The effects of FAAH inhibition on emotional reactivity can be sensitive to

the specifics of the behavioral paradigm.[7] Minor changes in experimental conditions,

such as lighting in the room or the intensity of the aversive stimulus, can influence the

outcome.[5][7] It is important to standardize your behavioral testing protocols.

Problem 2: Potential Off-Target Effects

Possible Cause: Low Selectivity of OL-135.

Troubleshooting: OL-135 has been reported to have low selectivity and may inhibit other

enzymes, such as carboxylesterases.[3] To ascertain that the observed effects are

mediated by FAAH inhibition, consider including a control group with a structurally different

FAAH inhibitor. Additionally, using FAAH knockout animals can help to confirm the on-

target effects of OL-135.[1]

Problem 3: Formulation and Stability Issues
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Possible Cause: Poor Solubility or Degradation.

Troubleshooting: OL-135 is a lipophilic compound. If you are not using the recommended

ethanol:Cremophor:saline vehicle, you may encounter solubility issues. Visually inspect

your formulation for any precipitation before administration. Prepare solutions fresh on the

day of the experiment to minimize potential degradation.[5]

Experimental Protocols
Protocol 1: In Vivo FAAH Inhibition Assay

This protocol is adapted from studies demonstrating the in vivo efficacy of OL-135.[1]

Animal Dosing: Administer OL-135 or vehicle to rodents via intraperitoneal (i.p.) injection at

the desired doses.

Tissue Collection: At a specified time point post-dosing (e.g., 30 minutes), euthanize the

animals and rapidly collect the brain or other tissues of interest.

Homogenization: Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with

protease inhibitors).

FAAH Activity Measurement: Determine FAAH activity in the homogenates using a

commercially available FAAH activity assay kit or by measuring the hydrolysis of a

radiolabeled anandamide substrate.

Data Analysis: Compare the FAAH activity in the OL-135 treated groups to the vehicle

control group. A significant reduction in FAAH activity indicates successful target

engagement.

Protocol 2: Quantification of Anandamide Levels

This protocol allows for the direct measurement of the pharmacodynamic effect of OL-135.[1]

Animal Dosing: Administer OL-135 or vehicle i.p.

Tissue Collection: At the desired time point, euthanize the animals and collect tissues. It is

critical to rapidly freeze the tissues in liquid nitrogen to prevent ex vivo degradation of
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anandamide.

Lipid Extraction: Perform a lipid extraction from the tissue homogenates using a method

such as the Folch extraction.

Quantification by LC-MS/MS: Analyze the lipid extracts using liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to quantify the levels of anandamide.

Data Analysis: Compare the anandamide levels in the OL-135 treated groups to the vehicle

control group. A significant increase in anandamide levels confirms the mechanism of action

of OL-135.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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